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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for assessing the solubility and

stability of the research compound ST-1006. Specific quantitative data for ST-1006 is not

readily available in the public domain. The information presented herein is based on

established principles of preformulation and analytical method development in the

pharmaceutical sciences. The experimental protocols and data tables are illustrative and

should be adapted based on experimentally determined results for ST-1006.

Introduction
ST-1006 is a potent and selective agonist of the histamine H4 receptor, showing promise in

preclinical studies for its potential therapeutic effects. As with any compound in the drug

development pipeline, a thorough understanding of its physicochemical properties is

paramount. This technical guide outlines the critical aspects of solubility and stability for ST-
1006, providing a roadmap for its characterization. A comprehensive assessment of these

parameters is essential for developing robust formulations, ensuring consistent biological

activity, and meeting regulatory requirements.

Solubility Profile of ST-1006
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and developability into a pharmaceutical dosage form. The following sections

detail the methodologies and data presentation for characterizing the solubility of ST-1006.
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Quantitative Solubility Data
A comprehensive solubility profile of ST-1006 should be established in a range of

pharmaceutically relevant solvents. This data is crucial for selecting appropriate vehicles for in

vitro and in vivo studies, as well as for formulation development.

Table 1: Illustrative Solubility Data for ST-1006

Solvent
System

Temperatur
e (°C)

Method
Solubility
(mg/mL)

Solubility
(mM)

Observatio
ns

Dimethyl

Sulfoxide

(DMSO)

25 HPLC-UV 125 340.34

Sonication

may be

required for

complete

dissolution.[1]

Phosphate

Buffered

Saline (PBS)

pH 7.4

25
Shake-

Flask/HPLC

Data Not

Available

Data Not

Available

Crucial for

physiological

relevance.

0.1 N HCl

(pH 1.2)
37

Shake-

Flask/HPLC

Data Not

Available

Data Not

Available

Simulates

gastric fluid.

Ethanol 25
Shake-

Flask/HPLC

Data Not

Available

Data Not

Available

Common co-

solvent in

formulations.

Polyethylene

Glycol 400

(PEG 400)

25
Shake-

Flask/HPLC

Data Not

Available

Data Not

Available

Excipient for

liquid

formulations.

*Note: The provided DMSO solubility is based on publicly available data from a commercial

supplier. All other values are placeholders and must be determined experimentally.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
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The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

Preparation: Add an excess amount of ST-1006 powder to a series of vials containing the

selected solvent systems.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved

solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended

particles.

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a

suitable solvent to a concentration within the linear range of the analytical method.

Quantification: Analyze the diluted samples using a validated analytical method, such as

High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the

concentration of ST-1006.
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Figure 1: Experimental workflow for equilibrium solubility determination.

Stability Profile of ST-1006
Understanding the chemical stability of ST-1006 is critical for determining appropriate storage

conditions, shelf-life, and identifying potential degradation products that could impact safety

and efficacy.

Forced Degradation Studies
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Forced degradation (or stress testing) is conducted to identify the likely degradation products

and establish the intrinsic stability of the molecule. These studies are essential for developing

and validating stability-indicating analytical methods.

Table 2: Illustrative Forced Degradation Study Conditions and Potential Outcomes for ST-1006

Stress Condition
Reagent/Parameter
s

Duration
Potential
Degradation
Pathway

Hydrolytic

Acidic 0.1 N HCl 24, 48, 72 hours

Hydrolysis of amide or

ether linkages (if

present).

Neutral Purified Water 24, 48, 72 hours
Baseline for hydrolytic

stability.

Basic 0.1 N NaOH 24, 48, 72 hours
Base-catalyzed

hydrolysis.

Oxidative 3% H₂O₂ 24, 48, 72 hours
Oxidation of electron-

rich moieties.

Thermal
60°C, 80°C (Solid &

Solution)
1, 2, 4 weeks

Thermally induced

degradation.

Photolytic
ICH Q1B conditions

(UV & Vis light)
As per guidelines

Photodegradation,

isomerization.

Stability-Indicating Method
A stability-indicating analytical method is crucial to separate, detect, and quantify ST-1006 in

the presence of its degradation products, process impurities, and excipients. A reverse-phase

HPLC method with UV detection is commonly employed for this purpose.

Experimental Protocol: Forced Degradation Study
Methodology:
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Sample Preparation: Prepare solutions of ST-1006 in the respective stress media (e.g., 0.1 N

HCl, 0.1 N NaOH, 3% H₂O₂, water). For thermal and photolytic studies, both solid and

solution samples should be exposed.

Stress Application: Expose the samples to the specified stress conditions for the designated

time points.

Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or

quench the reaction at the end of the exposure period to prevent further degradation before

analysis.

Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method.

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of

ST-1006 in the stressed samples, ensuring no co-eluting degradation products.

Mass Balance: Calculate the mass balance to account for the amount of ST-1006 degraded

and the amount of degradation products formed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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